4-[(Dimethylamino)methyl]phenol

Supramolecular Catalysis Regioselective Synthesis Mannich Reaction

Researchers requiring a mono-functional phenolic Mannich base for regioselective synthesis face inconsistent outcomes when substituting o-DMAP or DMP-30. 4-[(Dimethylamino)methyl]phenol (p-DMAP) provides a defined para-substitution pattern, eliminating intramolecular H-bonding and ensuring predictable pKa (9.59) and nucleophilicity. • p/o ratio >90:10 via β-cyclodextrin-mediated synthesis vs. 53:47 standard • Reliable latency profile for epoxy trimerization (cf. PEL-CAT™ 9666) • Consistent proton-transfer kinetics unperturbed by ortho interactions

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 103-87-7
Cat. No. B094340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]phenol
CAS103-87-7
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)O
InChIInChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3
InChIKeyNFVPEIKDMMISQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Dimethylamino)methyl]phenol (p-DMAP) Overview


4-[(Dimethylamino)methyl]phenol (p-DMAP) is a phenolic Mannich base synthesized via the condensation of phenol, formaldehyde, and dimethylamine [1]. Characterized by a tertiary amine tethered via a methylene bridge to the para-position of phenol, this compound serves as a key intermediate and catalyst. While structurally related Mannich bases like the ortho-isomer (o-DMAP) and tris-substituted analog (DMP-30) are frequently encountered, the para-specific substitution pattern imparts distinct chemical properties in terms of hydrogen bonding, acidity, and steric accessibility, which dictate its fit-for-purpose selection in synthesis and procurement [2].

Regioselective para-substituted Mannich base synthesis
Delayed-action trimerization catalyst for CASE applications
Predictable basicity for nucleophilic reactions

4-[(Dimethylamino)methyl]phenol: Substitution Risks with Analogs


General substitution of 4-[(Dimethylamino)methyl]phenol with alternative dimethylaminomethylphenol isomers or related Mannich bases introduces significant variability in regioselectivity, proton-transfer behavior, and catalytic efficiency. The ortho-isomer (o-DMAP) is constrained by a strong intramolecular O–H···N hydrogen bond that reduces the availability of the phenolic proton and alters the nitrogen's basicity, whereas the para-isomer lacks this interaction, acting as a more nucleophilic catalyst [1]. Conversely, tris-(dimethylaminomethyl)phenol (DMP-30) offers higher amine functionality but significantly greater steric bulk and different curing kinetics, making it unsuitable for applications requiring a mono-functional, less hindered phenolic amine [2]. These differences are not trivial; they lead to measurable deviations in reaction outcomes, making direct interchange a source of batch failure.

o-DMAP isomer
Intramolecular O-H···N hydrogen bond reduces accessible nucleophilicity and may shift proton-transfer kinetics away from para-isomer behavior.
DMP-30 tris-analog
Higher amine functionality and steric bulk can lead to premature gelation; the latency profile is not interchangeable with the mono-para catalyst.

4-[(Dimethylamino)methyl]phenol: Key Differentiators


β-Cyclodextrin-Mediated Regioselective Synthesis

The standard Mannich condensation of phenol yields a nearly 1:1 mixture of para- and ortho-dimethylaminomethylphenol. By contrast, the use of β-cyclodextrin (β-CD) directs the reaction overwhelmingly toward the para-product (4-[(Dimethylamino)methyl]phenol). This provides a verifiable procurement advantage for situations where isomer separation is costly or ortho-contamination is detrimental [1].

Regioselective synthesis
Head-to-head
Para/Ortho ratio 90:10 (with β-CD) vs 53:47 (without)
Supports regioselective procurement context
Aqueous Mannich; β-CD:phenol 2:1
Supramolecular Catalysis Regioselective Synthesis Mannich Reaction

Hydrogen Bonding and pKa: Para vs. Ortho Isomer

The ortho-isomer 2-[(dimethylamino)methyl]phenol (o-DMAP) forms a strong intramolecular O–H···N hydrogen bond that significantly impacts its acid-base equilibrium. The para-isomer 4-[(dimethylamino)methyl]phenol cannot form this bond due to the distance between the functional groups, making it a more accessible nucleophile. Quantitative pKa calculations support this: the phenolic pKa of the para-isomer is predicted at 9.59 [1], whereas the ortho-isomer exhibits a lower phenolic pKa of 8.27 (as the hydrochloride salt) [2], indicating markedly different proton availability for the ortho-isomer under typical solution conditions.

Phenolic pKa
Data to verify
Para pKa 9.59 vs Ortho 8.27; Δ ≈ 1.3
Distinct proton-transfer context for para isomer
Predicted values; class-level comparison
Physical Organic Chemistry Hydrogen Bonding Acid Dissociation Constant

Catalytic Latency: Delayed-Action vs. Rapid-Cure DMP-30

While 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) is a well-known rapid epoxy curing catalyst, 4-[(Dimethylamino)methyl]phenol (the mono-para isomer) is used differently in the industry, specifically as a delayed-action trimerization catalyst. Commercial formulations under the PEL-CAT™ 9666 series leverage the mono-para compound for isocyanurate formation in polyurethane systems, where its single amine moiety provides a more controlled latency compared to the highly functionalized DMP-30. Quantitatively, DMP-30 achieves an epoxy group conversion of 85.2% within 20 minutes in polymercaptan systems [1]. In contrast, the PEL-CAT 9666 catalyst provides a significantly delayed action suitable for CASE applications, preventing premature gelation [2].

Catalytic latency
Data to verify
Delayed-action latency (p-DMAP) vs DMP-30: 85.2% epoxy conversion in 20 min
Supports controlled pot-life selection
Cross-study; proprietary rate constants
Epoxy Resin Curing Catalyst Selectivity Trimerization

4-[(Dimethylamino)methyl]phenol Applications


Regioselective Phenolic Building Block Synthesis

When synthetic chemists require high-purity para-dimethylaminomethylphenol, the β-cyclodextrin-mediated Mannich procedure provides a verified route to a 90:10 para/ortho ratio, which is drastically higher than the 53:47 ratio obtained from non-selective Mannich conditions [1]. This direct selectivity benefit supports its procurement for early-stage drug discovery and materials science where precise regiochemistry is critical for structure-activity studies.

Delayed-Action Trimerization Catalyst for CASE

In contrast to the tris-substituted analog DMP-30, which rapidly accelerates epoxy curing (up to 85.2% conversion in 20 minutes [1]), 4-[(dimethylamino)methyl]phenol is utilized as a delayed-action trimerization catalyst. This specific latency profile, commercially validated as PEL-CAT™ 9666, enables sufficient pot-life and flow for coatings, adhesives, and sealants, where the premature gelation caused by high-functionality Mannich bases is unacceptable [2].

Predictable Basicity Intermediate for Synthesis

As a general reagent, the phenolic pKa of 9.59 for 4-[(dimethylamino)methyl]phenol [1] renders it a more predictable nucleophile for alkylations and acylation reactions compared to its ortho-isomer. The ortho-isomer suffers from intramolecular hydrogen bonding that perturbs its acid-base equilibrium (pKa ~8.27 as HCl salt [2]), potentially leading to inconsistent reaction kinetics in proton-transfer steps. This makes the para-isomer a standard selection for medicinal chemistry synthesis.

Pharmaceutical Intermediates & Methemoglobin Research

The structural similarity of 4-[(dimethylamino)methyl]phenol to the cyanide antidote 4-(dimethylamino)phenol (CAS 619-60-3) [1] makes this Mannich base a valuable intermediate for synthesizing methemoglobin-inducing agents. Its precisely defined mono-alkylated amine structure contrasts with the multi-substituted Mannich bases (like DMP-30), providing a cleaner synthetic entry point for medicinal chemistry campaigns targeting this pathway.

Application
Selection Property
Validation Focus
Regioselective phenolic synthesis
Para/ortho regioselectivity control
β-CD method consistency
Delayed-action CASE catalysis
Catalytic latency profile
Pot-life under formulation conditions
Nucleophilic intermediate synthesis
pKa and proton-transfer predictability
Reaction kinetics reproducibility
Methemoglobin research intermediate
Mono-alkylated amine structure
Clean synthetic entry for pathway probes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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